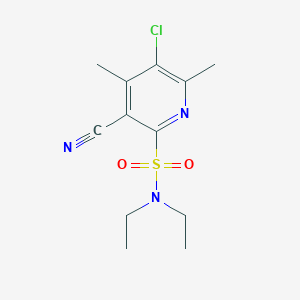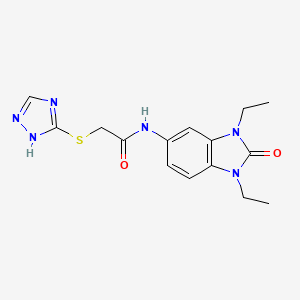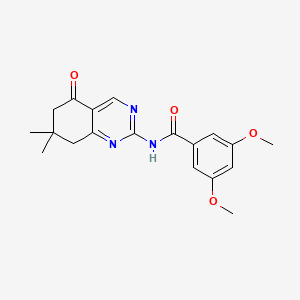
N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide, also known as TNB or TNB-AM, is a chemical compound that has gained significant attention in scientific research due to its ability to act as a fluorescent probe for measuring intracellular calcium concentrations. TNB-AM is a cell-permeable ester that can be hydrolyzed by intracellular esterases to release the fluorescent TNB, which then binds to calcium ions and emits a fluorescent signal.
科学的研究の応用
N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM has been widely used as a fluorescent probe for measuring intracellular calcium concentrations in a variety of cell types, including neurons, astrocytes, and muscle cells. This technique has been used to study calcium signaling in various physiological processes, such as synaptic transmission, muscle contraction, and hormone secretion. This compound-AM has also been used to investigate the role of calcium signaling in pathological conditions, such as neurodegenerative diseases, cancer, and diabetes.
作用機序
N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM acts as a fluorescent probe for measuring intracellular calcium concentrations by binding to calcium ions and emitting a fluorescent signal. The ester group on this compound-AM allows it to cross the cell membrane and enter the cytosol, where it is hydrolyzed by intracellular esterases to release the fluorescent this compound. This compound then binds to calcium ions, causing a conformational change that results in the emission of a fluorescent signal. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cytosol.
Biochemical and Physiological Effects
This compound-AM does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive fluorescent probe that allows for the measurement of intracellular calcium concentrations in real-time.
実験室実験の利点と制限
N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM has several advantages for lab experiments. It is a non-invasive and non-toxic fluorescent probe that allows for the measurement of intracellular calcium concentrations in real-time. It can be used in a variety of cell types and physiological conditions, and it is relatively easy to use and interpret. However, this compound-AM does have some limitations. It is not specific for calcium ions and can also bind to other divalent cations, such as magnesium and zinc. It also requires the use of a fluorescence microscope or plate reader, which can be expensive and time-consuming.
将来の方向性
There are several future directions for the use of N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM in scientific research. One direction is to develop more specific fluorescent probes for measuring intracellular calcium concentrations. Another direction is to use this compound-AM in combination with other fluorescent probes to study multiple signaling pathways simultaneously. This compound-AM could also be used to investigate the role of calcium signaling in other physiological processes, such as immune function and metabolism. Finally, this compound-AM could be used in drug discovery to identify compounds that modulate calcium signaling pathways.
合成法
N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM can be synthesized by reacting N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzoic acid with 2-aminoethanol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting this compound-AM is then purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
IUPAC Name |
N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)20(13-14-5-11-17(25-4)12-6-14)18(22)15-7-9-16(10-8-15)21(23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHQNFHNSHECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)
![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)


![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)